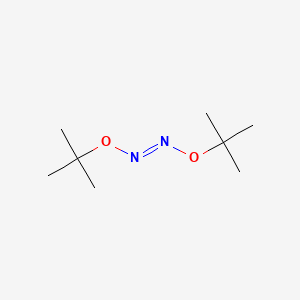
trans-Di-tert-butylhyponitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Di-tert-butylhyponitrite: is an organic compound with the molecular formula C₈H₁₈N₂O₂ . It is a member of the hyponitrite family and is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the hyponitrite moiety. This compound is known for its use as a radical initiator in various chemical reactions due to its ability to generate tert-butoxyl radicals upon decomposition .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-Di-tert-butylhyponitrite is used as a radical initiator in polymerization reactions and other radical-mediated processes. Its ability to generate tert-butoxyl radicals makes it valuable in synthesizing complex organic molecules .
Biology and Medicine:
Industry: In industrial settings, this compound is employed in the production of polymers and other materials that require controlled radical initiation. Its stability and reactivity make it a useful tool in various manufacturing processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-Di-tert-butylhyponitrite can be synthesized through the reaction of tert-butyl nitrite with tert-butylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Di-tert-butylhyponitrite primarily undergoes decomposition reactions to generate tert-butoxyl radicals. These radicals can then participate in various types of reactions, including:
Oxidation: The generated radicals can oxidize other substrates, leading to the formation of new products.
Substitution: The radicals can also engage in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions: The decomposition of this compound is typically initiated by heating or exposure to light. Common reagents used in reactions involving this compound include solvents like dichloromethane and radical scavengers to control the reaction pathways .
Major Products Formed: The major products formed from the decomposition of this compound depend on the specific reaction conditions and substrates involved. Generally, the primary product is tert-butoxyl radical, which can further react to form various organic compounds .
Wirkmechanismus
The mechanism of action of trans-Di-tert-butylhyponitrite involves its decomposition to generate tert-butoxyl radicals. These radicals can then initiate a variety of chemical reactions by abstracting hydrogen atoms from other molecules or adding to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl peroxide: Another radical initiator that generates tert-butoxyl radicals upon decomposition.
tert-Butyl hydroperoxide: A compound that also produces tert-butoxyl radicals but has different stability and reactivity profiles.
Uniqueness: trans-Di-tert-butylhyponitrite is unique in its ability to generate radicals at relatively low temperatures compared to other radical initiators. This property makes it particularly useful in reactions that require mild conditions to prevent the degradation of sensitive substrates .
Eigenschaften
IUPAC Name |
(E)-bis[(2-methylpropan-2-yl)oxy]diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPFBXRHYINFDV-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=NOC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O/N=N/OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82554-97-0 |
Source


|
| Record name | trans-Di-tert-butylhyponitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B1174886.png)

